B1193576 PWT33597

PWT33597

Cat. No.: B1193576
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PWT33597 is a dual inhibitor targeting phosphatidylinositol 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR), two critical nodes in the PI3K/AKT/mTOR signaling pathway frequently dysregulated in cancers . Developed by Pathway Therapeutics in collaboration with researchers at the University of Auckland and the Maurice Wilkins Centre for Molecular Biodiscovery, this compound was designed to block both PI3Kα (IC50 = 21–26 nM) and mTOR (IC50 = 21 nM), thereby overcoming feedback loops that limit the efficacy of single-target inhibitors . Preclinical studies demonstrated its selectivity for PI3Kα over other isoforms (e.g., PI3Kδ IC50 = 291 nM), metabolic stability, and oral bioavailability . Notably, this compound showed potent activity against tumors harboring PIK3CA mutations, particularly H1047R (IC50 = 21 nM), compared to E545K/E542K mutations (IC50 = 86–87 nM) .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PWT33597 ;  PWT 33597;  PWT33597;  VDC-597;  VDC597;  VDC 597.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Dual PI3K/mTOR Inhibitors

The following table summarizes key features of PWT33597 and comparable dual inhibitors:

Compound PI3Kα IC50 (nM) mTOR IC50 (nM) Selectivity Profile Key Preclinical/Clinical Findings Clinical Stage (as of 2025)
This compound 21–26 21 High PI3Kα selectivity over δ/β/γ isoforms - Potent against PIK3CA H1047R mutations
- Induces apoptosis via sustained inhibition of pAKT (S473/T308) and p4EBP
- Oral bioavailability
Phase I completed (no published results)
BEZ235 4–7 6–75 Broad PI3K/mTOR inhibition - Efficacy in gastric cancer with PIK3CA mutations
- Limited clinical activity due to toxicity and feedback reactivation
Discontinued
GSK2126458 0.04 0.18 Pan-PI3K/mTOR inhibitor - Suppresses pancreatic cancer growth
- High oral bioavailability but dose-limited by toxicity
Phase I/II
PF-04691502 1.8 16 Moderate selectivity for PI3Kα/mTOR - Synergizes with chemotherapy in breast cancer
- Promotes radiosensitivity in neuroendocrine tumors
Discontinued
DS7423 32 17 Brain-penetrant, PI3Kα/mTOR selective - Active in PTEN-deficient and PIK3CA-mutant models
- Phase I for solid tumors and lymphoma
Phase I
VS-5584 45 37 Dual PI3K/mTOR with CSC selectivity - Targets cancer stem cells (CSCs)
- Broad antitumor activity in xenografts
Phase I

Detailed Comparative Analysis

Selectivity and Mechanism

  • This compound exhibits superior selectivity for PI3Kα and mTOR over other isoforms (e.g., PI3Kδ IC50 = 291 nM), reducing off-target effects compared to pan-inhibitors like GSK2126458 or BEZ235 . Its balanced dual inhibition prevents compensatory activation of AKT or mTORC1/2, a limitation observed with mTOR-selective agents (e.g., everolimus) .
  • BEZ235 , while potent, lacks isoform selectivity and induces feedback PI3K activation, diminishing its clinical utility .

Mutation-Specific Efficacy

  • This compound shows differential potency against PIK3CA mutations: H1047R (IC50 = 21 nM) vs. E545K/E542K (IC50 = 86–87 nM) . This contrasts with alpelisib (PI3Kα-specific), which is effective against H1047R but inactive against mTOR-driven resistance .
  • In colon and non-small cell lung cancer models, this compound suppressed mTOR and PI3K signaling in PIK3CA-mutant cells, outperforming mTOR-only inhibitors .

Pharmacokinetics and Tolerability

  • This compound’s metabolic stability and solubility enabled oral dosing in preclinical studies, unlike early inhibitors (e.g., LY294002) requiring intravenous administration .
  • PF-04691502 and GSK2126458 faced clinical discontinuation due to poor tolerability, whereas this compound’s preclinical toxicity profile supported Phase I testing .

Clinical Development Status

  • In contrast, GDC-0084 (paxalisib) advanced to Phase II for glioblastoma due to its blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.